Quindoline
CAS No.: 243-58-3
Cat. No.: VC1674109
Molecular Formula: C15H10N2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 243-58-3 |
|---|---|
| Molecular Formula | C15H10N2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 10H-indolo[3,2-b]quinoline |
| Standard InChI | InChI=1S/C15H10N2/c1-3-7-12-10(5-1)9-14-15(17-12)11-6-2-4-8-13(11)16-14/h1-9,16H |
| Standard InChI Key | QOAKRWLMTKEDDL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4N3 |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4N3 |
Introduction
Chemical Structure and Properties
Molecular Structure
Quindoline consists of a tetracyclic system formally known as 10H-indolo[3,2-b]quinoline, containing both indole and quinoline moieties in its structure . Its structure can be described as a benzene ring fused to a pyridine ring (forming quinoline), which is further fused to an indole system.
Physical and Chemical Properties
Quindoline is characterized by the following physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H10N2 |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 243-58-3 |
| IUPAC Name | 10H-indolo[3,2-b]quinoline |
| Appearance | Colorless to yellowish solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
The compound contains five double bonds and eleven single bonds. The single bonds are sigma bonds formed by head-on overlapping, while the double bonds consist of one sigma bond and one pi bond formed by lateral overlapping of p orbitals .
Natural Sources and Isolation
Plant Sources
Quindoline has been reported in several plant species, most notably:
Synthesis Methods
Several synthetic approaches to quindoline have been developed over the years. These can be broadly classified based on the starting materials used:
Syntheses from Benzenoid Precursors
One approach starts with benzenoid precursors and involves cyclization to form the tetracyclic system. For example, in a synthesis reported in 2006 by Ray and co-workers, 2-nitroacetophenone was used as the starting material .
Syntheses from Indoles
The use of indoles as starting materials is fundamental to several syntheses of quindoline. One of the earliest routes was developed by Fichter and Rohner in 1910, which involved the Pfitzinger reaction of isatin with indoxyl-carboxylic acid to afford quindoline-11-carboxylic acid, followed by decarboxylation .
A modification of this route was published by Holt and Petrow, who introduced the use of less easily oxidizable derivatives, 1-acetoxy-3-hydroxyindole and indoxyl-1,3-diacetate. These were condensed with isatin under basic conditions to give quindoline-11-carboxylic acid, which was then decarboxylated at high temperature to furnish quindoline .
Syntheses from Quinolines
In 1997, the Ablordeppey group developed a synthetic procedure involving the efficient arylation of 3-aminoquinoline with triphenylbismuth diacetate to form 3-anilinoquinoline, followed by oxidative cyclization with Pd(OAc)2 in trifluoroacetic acid .
This diversity of synthetic approaches demonstrates the significant interest in this compound and provides multiple routes for accessing both quindoline itself and structurally modified derivatives.
Biological Activities
Antimicrobial Activity
Quindoline exhibits moderate in vitro antibacterial activity against Escherichia coli but shows no activity against Pseudomonas aeruginosa . This selective activity profile suggests potential for development as a targeted antimicrobial agent.
Recent studies have explored quindoline derivatives with enhanced antimicrobial properties. In 2022, a series of new quindoline derivatives bearing various substituents were evaluated for their fungicidal and antibacterial activities. One compound (designated D7) displayed superior in vitro fungicidal activities against several plant pathogens including Sclerotinia sclerotiorum, Botrytis cinerea, Fusarium graminearum, and Rhizoctonia solani .
Antiplasmodial Activity
While quindoline itself shows less potent antiplasmodial activity compared to cryptolepine, it serves as an important structural scaffold for developing antimalarial compounds. A study testing various alkaloids isolated from Cryptolepis sanguinolenta against Plasmodium falciparum showed that quindoline was less active than cryptolepine and cryptoheptine .
The relatively lower activity of quindoline compared to cryptolepine has been attributed to differences in their acid-base profiles, with alkaloids having weakly basic characteristics showing greater antimalarial activity .
Anticancer Activity
Derivatives of quindoline have shown promising anticancer activities, particularly through targeting DNA G-quadruplex structures. Indole-fused quindoline derivatives have been developed as selective ligands for promoter G-quadruplex structures, which can stabilize the parallel topology of c-MYC and c-KIT1 promoter G4 DNAs .
Disubstituted quindoline derivatives have been shown to inhibit Burkitt's lymphoma cell proliferation by impeding c-MYC transcription. These compounds exhibited higher stabilities and binding affinities, with improved selectivity for the c-MYC G-quadruplex compared to previous compounds .
Structure-Activity Relationships
The biological activity of quindoline and its derivatives is closely related to their structural features. Several patterns have emerged from structure-activity relationship studies:
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The introduction of cationic amino side chains enhances binding affinity to DNA G-quadruplexes
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The presence of a 5-N-methyl group increases selectivity for specific DNA structures
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The basic character of the molecule influences its antimalarial activity, with weakly basic derivatives showing greater activity
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The addition of specific functional groups can enhance antimicrobial activity, particularly against fungi and Gram-positive bacteria
These structure-activity relationships provide valuable guidance for the rational design of quindoline derivatives with enhanced biological activities.
Recent Developments and Applications
G-Quadruplex Targeting Agents
One of the most promising applications of quindoline derivatives is as selective G-quadruplex targeting agents. Studies have shown that indole-fused quindoline derivatives can selectively bind to parallel G-quadruplex topologies, making them potential anticancer agents by targeting oncogene promoters .
The compound designated as 7a4, a disubstituted quindoline derivative, was found to down-regulate c-MYC transcription by targeting promoter G-quadruplex and disrupting the NM23-H2/c-MYC interaction in RAJI cells. This compound could inhibit Burkitt's lymphoma cell proliferation through cell cycle arrest and apoptosis and suppress tumor growth in a human Burkitt's lymphoma xenograft .
Antimicrobial Applications
Recent research has focused on developing quindoline derivatives as novel antimicrobial agents. A 2022 study reported a series of quindoline derivatives with potent fungicidal activity. One compound (D7) showed curative effects comparable to commercial fungicides, with a 98.3% efficacy against plant fungal diseases at 100 μg/mL .
Mechanistic studies suggested that this compound might cause mycelial abnormality of Sclerotinia sclerotiorum, cell membrane breakage, accumulation of reactive oxygen species, and inhibition of sclerotia formation .
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